molecular formula C12H19N3O2 B1315493 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- CAS No. 75328-29-9

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-

Cat. No.: B1315493
CAS No.: 75328-29-9
M. Wt: 237.3 g/mol
InChI Key: IFIRYWCUGOTOFV-UHFFFAOYSA-N
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Description

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol . It is known for its versatile applications in various scientific fields due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- typically involves the reaction of 4-(2-nitrophenoxy)ethylmorpholine with palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is carried out in ethanol (EtOH) and involves purging the reaction vessel with nitrogen before stirring under hydrogen for 18 hours .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s morpholine ring can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is unique due to its specific ethoxy linkage, which can influence its reactivity and interactions compared to similar compounds. This unique structure can result in different biological activities and chemical properties, making it valuable for specific applications in research and industry.

Biological Activity

Overview

1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is a chemical compound with the molecular formula C12H19N3O2 and a molecular weight of 237.302 g/mol. It features a morpholine ring that can interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and biological activities.

The biological activity of 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- is largely attributed to its ability to interact with specific molecular targets within biological systems. The morpholine group is known for its versatility in forming hydrogen bonds and participating in electrostatic interactions, which can lead to significant effects on enzyme activity and receptor modulation. The exact pathways and targets depend on the specific application and context of use.

Table 1: Biological Activity Summary

Activity Type Description Reference
Enzyme Inhibition Potential inhibition of various enzymes due to morpholine interactions.
Receptor Modulation Modulation of receptor activities through structural interactions.
Cytotoxicity Evaluated for cytotoxic effects in cancer cell lines (e.g., MCF-7, PC-3).
Antibacterial Activity Exhibited moderate antibacterial properties against select bacterial strains.

Case Studies and Research Findings

  • Cytotoxicity Studies : Research has indicated that 1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]- demonstrates cytotoxic effects against various cancer cell lines. For example, studies using the MTT assay revealed an IC50 value indicating moderate cytotoxicity against MCF-7 breast cancer cells. This suggests potential applications in cancer therapy where targeted cytotoxic agents are required.
  • Antibacterial Properties : A study conducted on the antibacterial activity of this compound showed effectiveness against several strains such as Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were recorded, highlighting its potential as an antimicrobial agent.
  • Mechanistic Insights : The compound's mechanism of action was further elucidated through molecular docking studies, which provided insights into its binding affinities with target enzymes. These studies revealed that the presence of specific substituents on the morpholine ring significantly influences its biological activity.

Table 2: Comparison with Similar Compounds

Compound Name Molecular Formula Biological Activity
1,2-Benzenediamine, 4-[2-(4-morpholinyl)ethoxy]-C12H19N3O2Enzyme inhibition, cytotoxicity, antibacterial properties
4-Phenoxybenzene-1,2-diamineC12H12N2OModerate cytotoxicity against cancer cell lines
1-N-[2-(morpholin-4-yl)ethyl]benzeneC11H15N3OPotential receptor modulation

Properties

IUPAC Name

4-(2-morpholin-4-ylethoxy)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIRYWCUGOTOFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514445
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75328-29-9
Record name 4-[2-(Morpholin-4-yl)ethoxy]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution 4-(2-morpholin-4-ylethoxy)-2-nitrophenylamine (1.0 eq) in EtOH was added Pd/C (0.1 eq). The reaction vessel was repeatedly purged with nitrogen, then stirred under a hydrogen atmosphere (1 atm) for 18 hours. The product was filtered through a Celite plug, and the plug washed with EtOH. The diamine was used without purification. LC/MS m/z 238.3 (MH+), Rt 0.295 minutes.
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